The mechanism of action of 6-arylquinazolin-4-amines involves the inhibition of kinase activity by competing with ATP for binding at the kinase hinge region. This competitive inhibition is crucial for the regulation of abnormal gene splicing and cellular signaling pathways. The pharmacophore and 3D-QSAR models, along with molecular docking studies, have shown that these compounds bind effectively to the ATP binding domain of Clk4 and Dyrk1A, leading to the inhibition of their kinase activity13. Additionally, certain derivatives have been found to induce a conformational change in the EGFR, which can enhance their inhibitory potency2.
The 6-arylquinazolin-4-amines have shown potent antiproliferative activities against various cancer cell lines, including A431 and A549 cells. The structure-activity relationship (SAR) studies have led to the identification of compounds with significant inhibitory activity against EGFR tyrosine kinase, which is a well-known target in cancer therapy. For instance, compound 2j not only displayed potent in vitro activity but also completely inhibited cancer growth in an A549 xenograft model in vivo, suggesting its potential as an anticancer agent4.
Apart from their anticancer properties, novel 6-iodoquinazolin-4(3H)-one derivatives have been synthesized and evaluated for their antifungal activities. The synthesis of these derivatives involved various nitrogen nucleophiles, and preliminary evaluations indicated that some of these compounds possess fungicidal activities5. This opens up the possibility of developing new antifungal agents based on the quinazolin-4(3H)-one scaffold.
CAS No.: 119365-69-4
CAS No.: 2922-94-3
CAS No.: 21583-32-4
CAS No.:
CAS No.: 186825-39-8
CAS No.: 919005-14-4